molecular formula C11H13ClFN3S B5661549 1-(3-chloro-4-fluorophenyl)-5-ethyl-1,3,5-triazinane-2-thione

1-(3-chloro-4-fluorophenyl)-5-ethyl-1,3,5-triazinane-2-thione

Cat. No.: B5661549
M. Wt: 273.76 g/mol
InChI Key: UDPPPOYWZSPVPK-UHFFFAOYSA-N
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Description

1-(3-chloro-4-fluorophenyl)-5-ethyl-1,3,5-triazinane-2-thione is a heterocyclic compound that contains a triazinane ring substituted with a 3-chloro-4-fluorophenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-fluorophenyl)-5-ethyl-1,3,5-triazinane-2-thione typically involves the reaction of 3-chloro-4-fluoroaniline with ethyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where the reaction takes place under optimized conditions, such as temperature, pressure, and solvent choice. The product is then isolated and purified using techniques like distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-fluorophenyl)-5-ethyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form corresponding amines or alcohols.

    Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

1-(3-chloro-4-fluorophenyl)-5-ethyl-1,3,5-triazinane-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-5-ethyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of L-tyrosine to dopaquinone, thereby inhibiting melanin production . The presence of the 3-chloro-4-fluorophenyl group enhances its binding affinity and inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-chloro-4-fluorophenyl)-5-ethyl-1,3,5-triazinane-2-thione is unique due to its specific substitution pattern on the phenyl ring and the presence of the triazinane-2-thione core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-5-ethyl-1,3,5-triazinane-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFN3S/c1-2-15-6-14-11(17)16(7-15)8-3-4-10(13)9(12)5-8/h3-5H,2,6-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPPPOYWZSPVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CNC(=S)N(C1)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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